(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The compound under discussion is structurally related to various heterocyclic analogs that have been synthesized and characterized to understand their chemical properties and potential applications in scientific research. For instance, the synthesis of isomorphous structures related to this compound, such as methyl- and chloro-substituted heterocyclic analogs, has been explored to adhere to the chlorine-methyl (Cl-Me) exchange rule, which is significant in the study of molecular isomorphism and disorder within crystal structures (Swamy et al., 2013). Similarly, the synthesis, spectral characterization, and docking studies of thiazolyl and thiophene methanone compounds provide insights into their antibacterial activity and potential pharmaceutical applications, further highlighting the versatility of such heterocyclic compounds in drug design and medicinal chemistry (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Properties
Research involving compounds with similar structural motifs has shown promising antimicrobial and anticancer properties. For example, the synthesis of substituted pyrrolidinone derivatives has led to the discovery of compounds with significant biological activities, demonstrating the potential of such molecular frameworks in the development of new therapeutic agents (Urbonavičiūtė et al., 2014). Another study focusing on the synthesis and antibacterial screening of thiazolyl pyrazole and benzoxazole derivatives further emphasizes the antimicrobial potential of these heterocyclic compounds, which could lead to the development of new drugs to combat resistant bacterial strains (Landage et al., 2019).
Drug Design and Molecular Docking
The exploration of heterocyclic compounds in drug design is further exemplified by studies involving the synthesis and molecular docking of compounds for their anticancer and antimicrobial properties. These studies utilize computational tools to predict how the synthesized compounds interact with biological targets, providing valuable insights into their potential efficacy as therapeutic agents (Katariya et al., 2021). This approach is crucial in the early stages of drug development, allowing researchers to screen and optimize compounds before proceeding to more resource-intensive experimental validation.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-16-11(8-23-9)15(20)19-5-4-10(7-19)13-17-14(21-18-13)12-3-2-6-22-12/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZPMDEVNPYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.